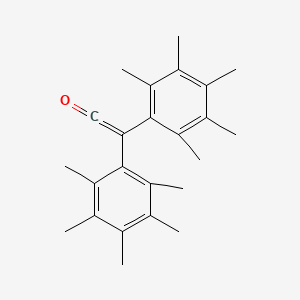
Bis(pentamethylphenyl)ethen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(pentamethylphenyl)ethen-1-one is a sterically hindered diarylketone known for its unique structural and chemical properties. This compound is characterized by the presence of two pentamethylphenyl groups attached to an ethenone moiety, making it a significant subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentamethylphenyl)ethen-1-one typically involves the desilylation of ketene acetals. For instance, the desilylation of ketene acetals (5) and (9) provides the ene-1,1-diols (6) and (10), which undergo relatively slow ketonization and are oxidized to stable free radicals in basic solution . Another method involves the reaction of sterically hindered diarylketenes with water, leading to the formation of ene-1,1-diols .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(pentamethylphenyl)ethen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stable free radicals.
Hydration: The reaction with water leads to the formation of ene-1,1-diols.
Protonation: The compound undergoes N-protonation followed by water attack, leading to the formation of hemiaminals.
Common Reagents and Conditions
Oxidation: Basic solutions are commonly used for the oxidation of this compound.
Protonation: The reaction involves pre-equilibrium N-protonation followed by water attack in a 1:1 acetonitrile-water mixture at 25°C.
Major Products Formed
Stable Free Radicals: Formed during the oxidation process.
Ene-1,1-diols: Formed during the hydration process.
Hemiaminals: Formed during the protonation process.
Scientific Research Applications
Bis(pentamethylphenyl)ethen-1-one has several scientific research applications:
Chemistry: Used in the study of sterically hindered enols and their reactions.
Biology: Investigated for its potential interactions with biological molecules due to its unique structure.
Medicine: Explored for its potential therapeutic applications, although specific uses are still under research.
Industry: Utilized in the synthesis of other complex organic compounds and materials.
Mechanism of Action
The mechanism of action of bis(pentamethylphenyl)ethen-1-one involves several pathways:
Comparison with Similar Compounds
Bis(pentamethylphenyl)ethen-1-one can be compared with other similar compounds such as:
1-(pentamethylphenyl)ethan-1-one: Another sterically hindered diarylketone with similar structural features.
2,2-bis(2,4,6-trimethylphenyl)ethene-1,1-diol: A compound with similar steric hindrance and chemical properties.
The uniqueness of this compound lies in its specific steric hindrance and the stability of its reaction products, making it a valuable compound for various scientific studies.
Properties
CAS No. |
112752-37-1 |
|---|---|
Molecular Formula |
C24H30O |
Molecular Weight |
334.5 g/mol |
InChI |
InChI=1S/C24H30O/c1-12-14(3)18(7)23(19(8)15(12)4)22(11-25)24-20(9)16(5)13(2)17(6)21(24)10/h1-10H3 |
InChI Key |
IUMXTZIOVZJNLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1C)C)C(=C=O)C2=C(C(=C(C(=C2C)C)C)C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















